molecular formula C15H15N5O2 B2753613 (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421483-65-9

(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2753613
CAS No.: 1421483-65-9
M. Wt: 297.318
InChI Key: WNKOAMQKOMFVNX-UHFFFAOYSA-N
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Description

The compound (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a fusion of furan, pyrrole, pyrimidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,2-b]pyrrole core, which can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-furylamine derivative. This intermediate is then coupled with a pyrimidin-2-ylpiperazine derivative through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental sustainability and compliance with industrial regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the pyrimidine ring to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution are commonly employed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, depending on its interaction with specific biological pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.

    (4H-furo[3,2-b]pyrrol-5-yl)(4-(quinolin-2-yl)piperazin-1-yl)methanone: Contains a quinoline ring, offering different electronic properties.

    (4H-furo[3,2-b]pyrrol-5-yl)(4-(benzimidazol-2-yl)piperazin-1-yl)methanone: Features a benzimidazole ring, which can enhance biological activity.

Uniqueness

The uniqueness of (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKOAMQKOMFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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